molecular formula C14H12N2 B5321348 6-methyl-2-(pyridin-3-yl)-1H-indole

6-methyl-2-(pyridin-3-yl)-1H-indole

Cat. No.: B5321348
M. Wt: 208.26 g/mol
InChI Key: BKJUALJDZUWJHW-UHFFFAOYSA-N
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Description

6-methyl-2-(pyridin-3-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(pyridin-3-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with acetophenone derivatives under acidic conditions, followed by cyclization to form the indole ring. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(pyridin-3-yl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

6-methyl-2-(pyridin-3-yl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-2-(pyridin-3-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl)-1H-indole
  • 6-methyl-2-(pyridin-2-yl)-1H-indole
  • 2-(pyridin-4-yl)-1H-indole

Uniqueness

6-methyl-2-(pyridin-3-yl)-1H-indole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methyl group and the pyridine ring can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .

Properties

IUPAC Name

6-methyl-2-pyridin-3-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-4-5-11-8-14(16-13(11)7-10)12-3-2-6-15-9-12/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJUALJDZUWJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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